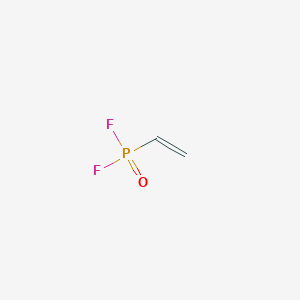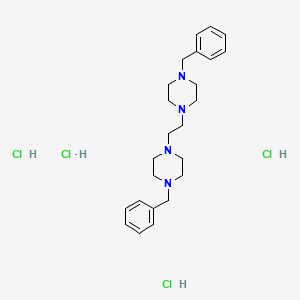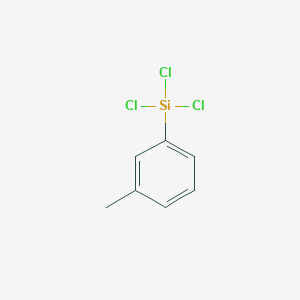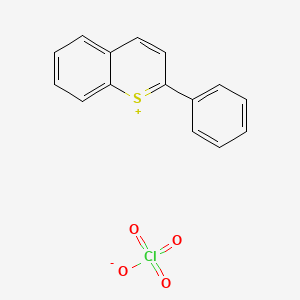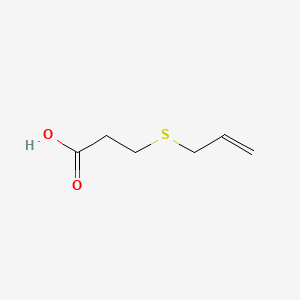
3-(Allylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an allyl group (C3H5) attached to a sulfanyl group (S) and a propanoic acid moiety. It is a sulfur-containing compound that is structurally related to garlic oil constituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Allylsulfanyl)propanoic acid can be synthesized through the acid-catalyzed addition of allyl methyl sulfide to acrylic acid . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the allyl group to the propanoic acid backbone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Allylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Allylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its sulfur-containing moiety.
Mechanism of Action
The mechanism of action of 3-(Allylsulfanyl)propanoic acid involves its interaction with biological molecules through its sulfanyl and allyl groups. These interactions can lead to the formation of reactive sulfur species, which can exert various biological effects, such as antimicrobial activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.
Comparison with Similar Compounds
3-(Allylsulfanyl)propanoic acid can be compared with other sulfur-containing compounds, such as:
Diallyl disulfide: Found in garlic oil, known for its strong antimicrobial properties.
Allicin: Another garlic-derived compound with potent biological activities.
Diallyl trisulfide: Exhibits similar biological effects and is also derived from garlic.
These compounds share similar structural features, such as the presence of allyl and sulfur groups, but differ in their specific chemical properties and biological activities
Properties
CAS No. |
23349-98-6 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) |
InChI Key |
PPARCULXOKUJAV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


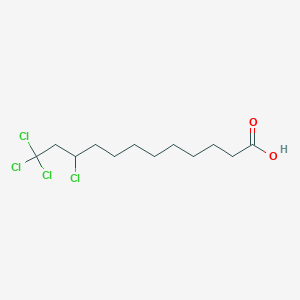
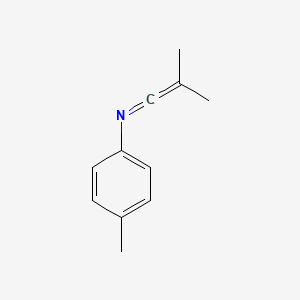




![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

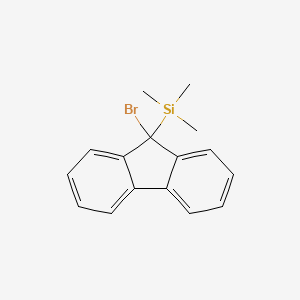
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
